

1H NMR Spectrum Analysis of 4-Methylpiperidine Hydrochloride: A Comparative Technical Guide

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Compound of Interest

Compound Name:	4-Methylpiperidine hydrochloride
CAS No.:	42796-28-1
Cat. No.:	B3052611

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Executive Summary

4-Methylpiperidine hydrochloride (4-MP[1][2]·HCl) is a critical pharmacophore in the synthesis of antihistamines, opioids, and agrochemicals. Its structural simplicity belies the analytical challenges it presents: distinguishing the hydrochloride salt from the free base, differentiating it from its asymmetric isomer (3-methylpiperidine), and managing solvent-dependent proton exchange.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of 4-MP·HCl against its free base and isomeric alternatives, supported by experimental protocols and self-validating logic checks.

Part 1: The Chemical Context & Structural Logic

Structural Dynamics

4-Methylpiperidine exists primarily in a chair conformation. In the hydrochloride form, the nitrogen is protonated (

), locking the ring conformation more rigidly than the free base.

- Symmetry: The molecule possesses a plane of symmetry passing through C-1 (Nitrogen) and C-4. This renders the protons at C-2/C-6 and C-3/C-5 chemically equivalent, simplifying the splitting patterns compared to asymmetric isomers.
- Electronic Environment: Protonation of the nitrogen significantly deshields the adjacent -protons (H-2 and H-6), serving as the primary diagnostic marker for salt formation.

The Comparative Matrix

To ensure analytical rigor, 4-MP·HCl must be evaluated against three distinct baselines:

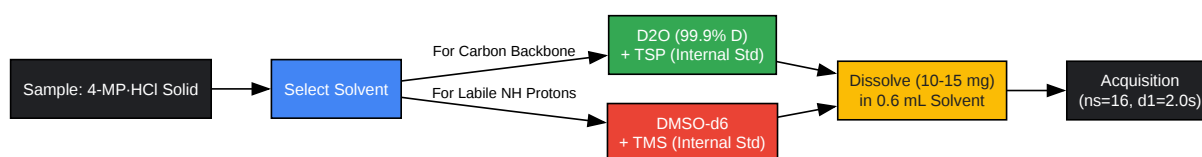
- Free Base vs. Salt: Confirming complete protonation.
- Isomeric Purity: Distinguishing 4-methyl from 3-methyl derivatives.
- Solvent Interaction: D

O (exchange) vs. DMSO-d

(observation).

Part 2: Experimental Protocol

Reliable NMR data begins with standardized sample preparation. The following workflow minimizes artifacts such as concentration broadening or pH-dependent shifts.



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Figure 1: Decision workflow for solvent selection based on analytical goals.

Protocol Notes:

- Concentration: Maintain 10–15 mg/0.6 mL. Higher concentrations in DMSO can lead to viscosity-induced line broadening.
- Reference Standards: Use TSP (trimethylsilylpropanoic acid) for DMSO-d₆ samples, as TMS is insoluble in water. Use TMS for DMSO-d₆.

Part 3: Comparative Spectral Analysis

Scenario A: Salt (HCl) vs. Free Base

The most critical quality control step is confirming the conversion of free base to hydrochloride salt. This is observed primarily at the

¹³C-positions (C-2 and C-6).

Table 1: Chemical Shift Comparison (in CDCl₃)

vs. DMSO-d₆

O)

Proton Assignment	Free Base (ppm, CDCl ₃) [1]	HCl Salt (ppm, D ₂ O) [2]	(Shift Effect)	Diagnostic Note
H-2 / H-6 (eq)	3.02 (broad d)	3.35 - 3.45 (m)	+0.4 ppm	Primary Indicator of Salt
H-2 / H-6 (ax)	2.57 (td)	2.90 - 3.00 (m)	+0.4 ppm	Deshielding due to
H-3 / H-5	1.61 (m)	1.85 - 1.95 (m)	+0.3 ppm	Inductive effect propagates
H-4 (methine)	1.45 (m)	1.60 - 1.70 (m)	+0.2 ppm	Minimal change
Methyl ()	0.91 (d)	0.96 (d)	+0.05 ppm	Distant from charge center
NH / NH	~1.8 (broad s)	Not Visible	N/A	Exchanged with D O

Note: "eq" = equatorial, "ax" = axial. Chemical shifts are approximate and temperature/concentration dependent.[3][4]

Mechanistic Insight: The protonation of the nitrogen lone pair removes electron density from the ring system. This descreening effect is strongest at the adjacent C-2/C-6 positions, causing the significant downfield shift (move to higher ppm).

Scenario B: Solvent Effects (D₂O vs. DMSO-d₆)

Choice of solvent alters the visibility of the ammonium protons.

- In D

O: The acidic

protons rapidly exchange with deuterium from the solvent (

). The signal disappears, and the HDO residual peak appears at ~4.79 ppm.

- In DMSO-d

: Exchange is slow. The

protons are visible, typically as a broad singlet or two broad peaks between 8.0 – 9.2 ppm. This confirms the presence of the hydrochloride salt moiety explicitly.

Scenario C: Isomeric Discrimination (4-Me vs. 3-Me)

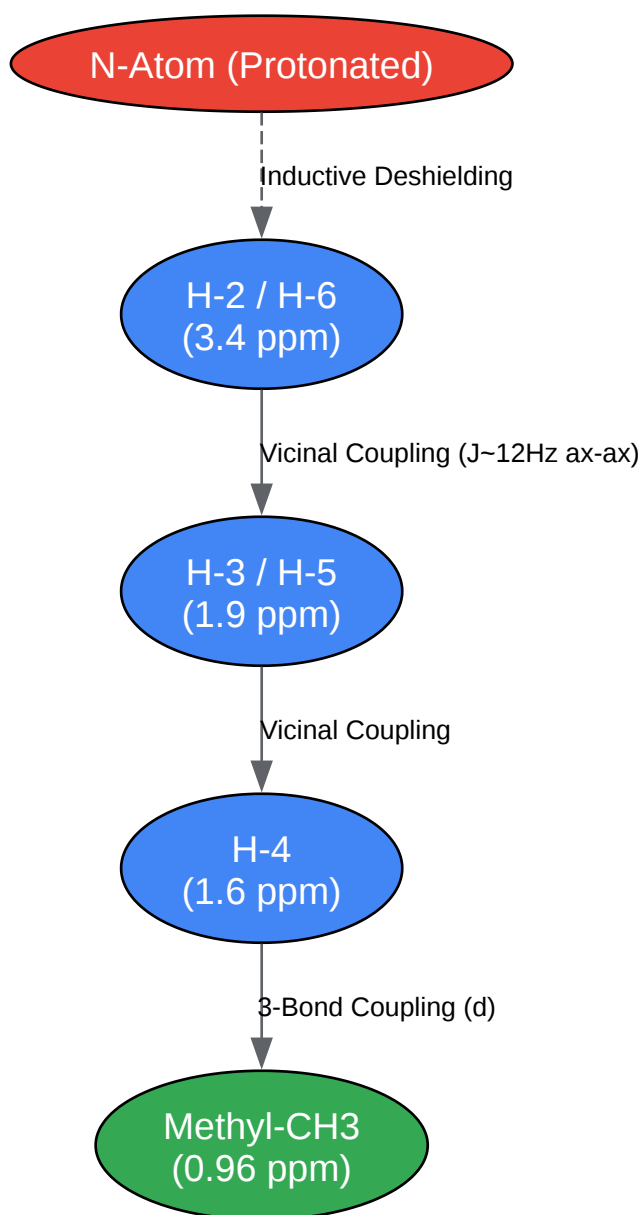
A common impurity is 3-methylpiperidine. NMR is the definitive tool for differentiation based on symmetry.

Table 2: Isomer Differentiation Logic

Feature	4-Methylpiperidine (Symmetric)	3-Methylpiperidine (Asymmetric)
Methyl Signal	Doublet (d)	Doublet (d)
Ring Symmetry	Plane of symmetry exists.	No symmetry.
H-2 / H-6 Signals	Equivalent sets. Simplified multiplets.	Non-equivalent. H-2 and H-6 appear as distinct, complex multiplets.
Integration	Clear integer ratios (e.g., 3H methyl, 2H H-2/6 eq).	Complex overlapping regions; integration requires curve fitting.

Part 4: Structural Assignment & Visualization

To interpret the spectrum of 4-MP·HCl, one must visualize the coupling pathways.



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Figure 2: Coupling network and chemical shift hierarchy for 4-MP·HCl.

Detailed Assignment (D₂O, 400 MHz):

- 0.96 ppm (d, 3H,

Hz): The methyl group. It is a doublet due to coupling with the single methine proton at H-4.

- 1.35 - 1.50 ppm (m, 2H): Axial protons of H-3 and H-5.

- 1.60 - 1.75 ppm (m, 1H): The methine proton at H-4.
- 1.85 - 1.95 ppm (m, 2H): Equatorial protons of H-3 and H-5.
- 2.90 - 3.00 ppm (td, 2H): Axial protons of H-2 and H-6. Large triplet splitting indicates axial-axial coupling with H-3/H-5.
- 3.35 - 3.45 ppm (m, 2H): Equatorial protons of H-2 and H-6. Significant deshielding due to proximity to

Part 5: Troubleshooting & Self-Validation

Ensure your data is trustworthy by applying these "Self-Validating" checks:

- The Integration Check: Set the methyl doublet to exactly 3.00. The sum of all other aliphatic protons (ring protons) must equal 9.00 (). If the ring proton sum is 8.00 or 10.00, suspect an isomer or impurity.
- The Water Suppression Artifact: In D O, the HDO peak (~4.79 ppm) can be large. Ensure it does not overlap with any impurity signals.
- pH Sensitivity: If the H-2/H-6 peaks appear "drifted" upfield (e.g., closer to 3.1 ppm), the salt may be partially neutralized. Add a drop of DCl (deuterated HCl) to the NMR tube. If the peaks shift downfield to ~3.4 ppm, the original sample was not fully protonated.

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